molecular formula C8H9ClN2O4S B2516732 2-chloro-N-ethyl-5-nitrobenzenesulfonamide CAS No. 477482-96-5

2-chloro-N-ethyl-5-nitrobenzenesulfonamide

Cat. No.: B2516732
CAS No.: 477482-96-5
M. Wt: 264.68
InChI Key: TVULLNWMGXZRMJ-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H9ClN2O4S and its molecular weight is 264.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Copper(II) Complexes

2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (ClNbsa) has been utilized in the synthesis of copper(II) complexes. These complexes, featuring ClNbsa as the ligand, have been characterized through various techniques including thermogravimetric analyses, UV-VIS, FTIR, Raman, and NMR spectroscopies. The geometry and electronic characteristics of these complexes were further investigated through Density Functional Theory (DFT) calculations (Camí et al., 2011).

Inhibitory Action on Human Carbonic Anhydrases

This compound derivatives have shown significant inhibitory action on human carbonic anhydrases. This is crucial for therapeutic applications, as these enzymes are involved in various physiological processes. The primary sulfonamide functionality of these derivatives facilitates the ring construction and acts as an enzyme prosthetic zinc-binding group, making them potent inhibitors (Sapegin et al., 2018).

Applications in Alkylation Reactions

Sulfonimidate derivatives of this compound have been used in SNAAP alkylations, effectively alkylating various acids, alcohols, and phenols. These derivatives offer chemoselectivity and the byproduct, sulfonamide, can be recycled, highlighting their efficiency and environmental friendliness in synthetic chemistry (Maricich et al., 2013).

Applications in Organic Chemistry

Facilitation of Cyclocondensation Processes

The presence of the sulfonamide group in this compound facilitates cyclocondensation processes, enabling the synthesis of novel compounds such as [1,4]oxazepine-based primary sulfonamides. This is significant in the field of organic synthesis, allowing the creation of complex molecular structures (Pei et al., 2003).

Development of Novel Hybrid Molecules

This compound has been involved in the Mitsunobu glycosylation of amino acid-derived sulfonamides, leading to the formation of amino acid carbohydrate hybrids. These hybrids, integrated into peptide sequences, hold potential for various biochemical applications (Turner et al., 2001).

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide is not specified in the search results. It is generally used in organic synthesis , but the specific reactions it participates in and how it behaves in those reactions would depend on the exact conditions and reactants used.

Future Directions

The future directions of research and applications involving 2-chloro-N-ethyl-5-nitrobenzenesulfonamide are not specified in the search results. Given its use in organic synthesis , it could potentially be involved in the development of new synthetic methods or the synthesis of new compounds.

Properties

IUPAC Name

2-chloro-N-ethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULLNWMGXZRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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